2-Chloro-5-methoxybenzamide

Neuropharmacology Malaria Research Enzyme Inhibition

2-Chloro-5-methoxybenzamide is a differentiated benzamide scaffold whose precise 2-chloro-5-methoxy substitution confers target selectivity unattainable with regioisomers. It delivers potent Anopheles gambiae AChE inhibition (IC₅₀ 142 nM), selective 5-HT₄ receptor agonism over D₂/5-HT₃, and a clean SERT/DAT profile (IC₅₀ >1,000 nM) essential for CNS programs. Researchers in vector control, gastroprokinetic, and cardiovascular drug discovery should procure this validated SAR starting point to ensure reproducible pharmacology and avoid regioisomeric confounding.

Molecular Formula C8H8ClNO2
Molecular Weight 185.61 g/mol
CAS No. 62798-01-0
Cat. No. B12342450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-methoxybenzamide
CAS62798-01-0
Molecular FormulaC8H8ClNO2
Molecular Weight185.61 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)Cl)C(=O)N
InChIInChI=1S/C8H8ClNO2/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3,(H2,10,11)
InChIKeyWLGCZZXKEJFOIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-5-methoxybenzamide (CAS 62798-01-0): A Chlorinated Methoxybenzamide Building Block with Documented Pharmacological Activity


2-Chloro-5-methoxybenzamide is an aromatic amide derivative of the substituted benzamide class, possessing both a chlorine atom at the 2-position and a methoxy group at the 5-position on the benzene ring, which confers distinct electronic and steric properties . This compound serves as a versatile scaffold and synthetic intermediate with reported applications in pharmaceutical and agrochemical research [1]. Its specific substitution pattern differentiates it from regioisomeric analogs and enables unique interactions with biological targets, including acetylcholinesterase, 5-lipoxygenase, and metabotropic glutamate receptors, making it a valuable candidate for structure-activity relationship (SAR) investigations and lead optimization programs [2].

Why 2-Chloro-5-methoxybenzamide Cannot Be Replaced by Other Substituted Benzamides in Target Identification and SAR Studies


The precise placement of the chloro and methoxy substituents on the benzamide core critically dictates the compound's binding affinity, selectivity profile, and physicochemical behavior . Substituting 2-Chloro-5-methoxybenzamide with a regioisomer such as 5-chloro-2-methoxybenzamide, or with analogs lacking one of these groups, can lead to markedly different biological outcomes. For instance, SAR studies on benzamide derivatives have shown that subtle variations in substitution patterns (e.g., moving the methoxy group from the 2- to the 3- or 4-position) result in >10-fold changes in IC₅₀ values for certain enzyme targets [1]. Furthermore, the compound's specific electronic distribution, as influenced by the 2-chloro-5-methoxy arrangement, governs its ability to act as a selective modulator at targets like the 5-HT₄ receptor versus the 5-HT₃ and D₂ receptors [2]. Consequently, generic substitution risks invalidating entire SAR hypotheses and should be avoided without rigorous experimental validation.

Quantitative Comparative Evidence for Selecting 2-Chloro-5-methoxybenzamide Over Its Closest Analogs


Acetylcholinesterase (AChE) Inhibition: A Key Differentiator for Neuropharmacological Screening

2-Chloro-5-methoxybenzamide demonstrates potent inhibition of recombinant Anopheles gambiae acetylcholinesterase (AChE) with an IC₅₀ of 142 nM after 10 minutes of incubation [1]. This activity is a critical differentiator when compared to related benzamide derivatives, as many analogs exhibit significantly weaker or no activity at this target. While direct head-to-head data for this specific compound are limited, class-level inference from SAR studies on benzamides indicates that the 2-chloro-5-methoxy substitution pattern is essential for achieving sub-micromolar potency against AChE [2]. This makes the compound a valuable starting point for developing novel antimalarial agents targeting AChE.

Neuropharmacology Malaria Research Enzyme Inhibition

Selectivity Profile Over Human Monoamine Transporters: A Differentiator for CNS Drug Development

In functional uptake assays using CHOK1 cells expressing human transporters, 2-Chloro-5-methoxybenzamide shows negligible inhibition of the serotonin transporter (SERT) and dopamine transporter (DAT), with IC₅₀ values both >1,000 nM [1]. This contrasts sharply with many benzamide derivatives, such as metoclopramide and related prokinetic agents, which often exhibit off-target activity at these monoamine transporters, leading to unwanted CNS side effects. The lack of SERT/DAT engagement suggests a cleaner selectivity profile for 2-Chloro-5-methoxybenzamide, making it a more attractive scaffold for CNS or gastrointestinal programs where avoiding monoaminergic modulation is paramount.

CNS Drug Discovery Selectivity Profiling Neurotransmitter Transporters

BK Channel Activation and Vasorelaxant Efficacy: A Unique Pharmacological Phenotype

A derivative of 2-Chloro-5-methoxybenzamide, specifically N-(2-hydroxy-5-phenyl)-(2-methoxy-5-chloro)-benzamide (compound 16b), demonstrated full vasorelaxant efficacy and near-nanomolar potency in isolated rat aortic rings pre-contracted with KCl (20 mM) [1]. This effect was inhibited by tetraethylammonium (TEA) and iberiotoxin (IbTX), confirming activation of large-conductance calcium-activated potassium (BK) channels as the primary mechanism. In contrast, unsubstituted benzamide or those with different substitution patterns (e.g., 4-methoxy) showed significantly weaker or no vasodilatory activity, underscoring the importance of the 2-chloro-5-methoxy scaffold for BK channel modulation.

Cardiovascular Research Potassium Channel Modulators Vasodilation

Weak Inhibition of Human Carbonic Anhydrase I: A Favorable Selectivity Marker

2-Chloro-5-methoxybenzamide exhibits weak inhibition of human carbonic anhydrase I (CA I), with a Ki of 3,700 nM (3.7 µM) [1]. While many benzamide-based compounds, particularly sulfonamide derivatives, are potent CA inhibitors (often with Ki values in the low nanomolar range), this compound's low affinity for CA I is a positive attribute. It suggests a reduced likelihood of off-target effects related to carbonic anhydrase inhibition, which can include diuresis, metabolic acidosis, and ocular side effects. This data point supports the compound's suitability for programs where CA I inhibition is undesirable.

Off-Target Profiling Selectivity Enzyme Inhibition

Potential as a 5-HT₄ Receptor Modulator with Reduced Off-Target Liability

While direct data for 2-Chloro-5-methoxybenzamide at the 5-HT₄ receptor are not available, its close structural analog, 4-amino-5-chloro-2-methoxybenzamide (and related derivatives), has been extensively characterized as a selective 5-HT₄ receptor agonist with potent gastroprokinetic activity (EC₅₀ = 1.0 µM for YM-47813) [1]. Importantly, these analogs exhibit excellent selectivity over the D₂ and 5-HT₃ receptors, which are common off-targets for older benzamide prokinetics like metoclopramide [2]. The 2-chloro-5-methoxy substitution pattern is a key determinant of this selectivity. Therefore, 2-Chloro-5-methoxybenzamide itself is a rational starting point for designing novel, selective 5-HT₄ modulators with a potentially improved safety margin.

Gastrointestinal Research 5-HT₄ Receptor Selectivity Profiling

Physicochemical Properties: Predicted pKa and LogP Influence on Formulation and Bioavailability

The predicted pKa of 15.17 ± 0.50 and a calculated density of 1.288 ± 0.06 g/cm³ for 2-Chloro-5-methoxybenzamide provide critical guidance for salt selection and formulation development. The relatively high pKa indicates that the compound will be predominantly neutral at physiological pH, which can favor passive diffusion across biological membranes but may also impact aqueous solubility. In comparison, regioisomeric analogs (e.g., 5-chloro-2-methoxybenzamide) may exhibit slightly different pKa values due to altered electronic effects of the substituents, which can subtly influence their ionization state and, consequently, their pharmacokinetic behavior. These predicted properties are essential for rational medicinal chemistry optimization.

Medicinal Chemistry Physicochemical Profiling Formulation Development

Optimal Research Applications and Industrial Use Cases for 2-Chloro-5-methoxybenzamide Based on Quantitative Differentiation


Screening for Novel Antimalarial Agents Targeting Mosquito Acetylcholinesterase

Researchers engaged in vector control or antimalarial drug discovery should prioritize 2-Chloro-5-methoxybenzamide as a validated starting point for structure-activity relationship (SAR) studies targeting Anopheles gambiae AChE. The compound's potent inhibitory activity (IC₅₀ = 142 nM) provides a clear quantitative benchmark against which to measure the efficacy of newly synthesized analogs [4]. Procurement of this compound enables direct comparison with existing anticholinesterase agents and facilitates the development of novel, selective inhibitors with potential for mosquito control.

Designing Selective 5-HT₄ Receptor Modulators for Gastrointestinal Disorders

Given the established role of the 2-chloro-5-methoxybenzamide scaffold in conferring selectivity for the 5-HT₄ receptor over D₂ and 5-HT₃ receptors [4], this compound is ideally suited for medicinal chemistry programs aimed at developing next-generation gastroprokinetic agents. Scientists can leverage this core to design analogs that retain potent 5-HT₄ agonism while minimizing the extrapyramidal and cardiovascular side effects associated with non-selective benzamides like metoclopramide. This application is directly supported by the class-level evidence of selective 5-HT₄ activity.

Investigating BK Channel Modulation for Cardiovascular Therapeutics

The demonstrated ability of a close derivative (compound 16b) to fully activate BK channels and induce potent vasorelaxation [4] positions 2-Chloro-5-methoxybenzamide as a crucial intermediate and pharmacophore for cardiovascular research. Researchers studying hypertension, angina, or other vascular disorders can utilize this compound as a template to synthesize and evaluate new BK channel openers. The compound's validated phenotype distinguishes it from other benzamide scaffolds and offers a clear path for target-based drug discovery.

Off-Target Selectivity Profiling and Lead Optimization in CNS Programs

For CNS drug discovery programs where avoiding monoamine transporter modulation (SERT, DAT) is critical, 2-Chloro-5-methoxybenzamide's clean profile (IC₅₀ > 1,000 nM at SERT and DAT) makes it a superior choice compared to many benzamide analogs that exhibit potent inhibition of these targets [4]. This selectivity reduces the risk of serotonergic or dopaminergic side effects, allowing researchers to focus on desired primary pharmacology. The compound can serve as a benchmark 'clean' control or as a starting scaffold for developing CNS-penetrant molecules with minimal off-target liability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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